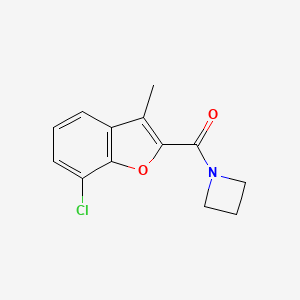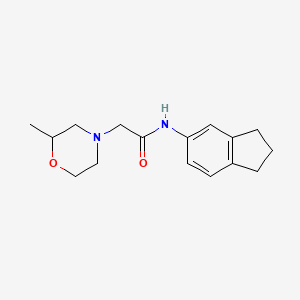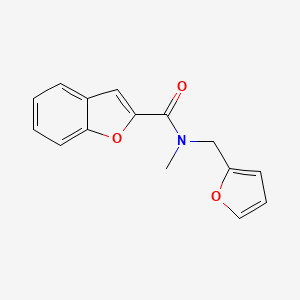
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, also known as CCMI, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound is of interest due to its unique structure and potential therapeutic properties. In
作用机制
The exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione may exert its therapeutic effects by inhibiting key enzymes and signaling pathways involved in cancer development and progression. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a critical role in cancer invasion and metastasis. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects. Studies have demonstrated that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has antioxidant properties, which may help to protect cells from oxidative damage and reduce the risk of cancer development. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and prevent the development of chronic diseases such as cancer, cardiovascular disease, and diabetes.
实验室实验的优点和局限性
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has also been shown to have low toxicity, making it a safe compound to use in cell culture and animal studies. However, there are also limitations to using 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione in lab experiments. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is not fully understood, which may limit its potential applications in the field of medicine.
未来方向
There are several future directions for research on 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione. One area of interest is the development of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione-based therapies for cancer treatment. Studies have shown that 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has potent anticancer effects, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione-based therapies for other diseases, such as cardiovascular disease and diabetes. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant effects, which may make it a promising candidate for the treatment of these diseases. Finally, further research is needed to determine the exact mechanism of action of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, which may help to identify new therapeutic targets and applications for this compound.
Conclusion:
In conclusion, 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a chemical compound that has been studied for its potential applications in the field of medicine. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires careful control of reaction conditions and purification methods. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to have several therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Further research is needed to determine the potential applications of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione in the field of medicine and to identify new therapeutic targets for this compound.
合成方法
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with methylamine to form 5-(4-chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione. The synthesis of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione is a challenging process that requires careful control of reaction conditions and purification methods to obtain a high yield and purity of the final product.
科学研究应用
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been studied for its potential applications in the field of medicine. Several studies have investigated the therapeutic properties of 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione, including its anti-inflammatory, antioxidant, and anticancer effects. 5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
5-(4-chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)8-17-12(18)14(3,16-13(17)19)10-4-6-11(15)7-5-10/h4-7H,1,8H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIRDMVPUTJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-5-methyl-3-(2-methylprop-2-enyl)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)
![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)



![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)

